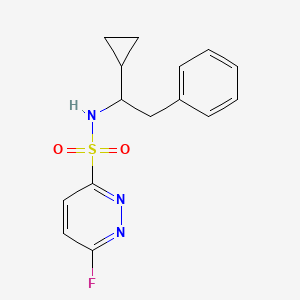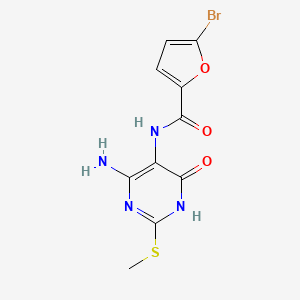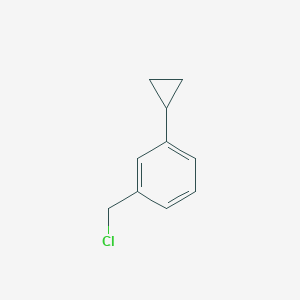
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is a complex organic compound that features a unique combination of a cyclopropyl group, a phenylethyl group, a fluoropyridazine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl-Phenylethyl Intermediate: This step involves the reaction of cyclopropyl bromide with phenylethylamine under basic conditions to form the cyclopropyl-phenylethyl intermediate.
Introduction of the Fluoropyridazine Ring: The intermediate is then reacted with 6-fluoropyridazine under nucleophilic substitution conditions to introduce the fluoropyridazine ring.
Sulfonamide Formation: Finally, the compound is treated with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S)-1-cyclopropyl-2-phenylethyl]-1,1-dioxo-1$l^{6},4-thiomorpholine-4-carboxamide
- 4-(1-cyclopropyl-2-phenylethyl)pyridine
Uniqueness
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is unique due to the presence of the fluoropyridazine ring and the sulfonamide group, which confer specific chemical and biological properties. This distinguishes it from other similar compounds that may lack these functional groups or have different structural features.
Propiedades
IUPAC Name |
N-(1-cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-14-8-9-15(18-17-14)22(20,21)19-13(12-6-7-12)10-11-4-2-1-3-5-11/h1-5,8-9,12-13,19H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMZQSLYQBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)NS(=O)(=O)C3=NN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-METHANESULFONYL-4H,6H,7H-THIENO[3,2-C]PYRIDINE](/img/structure/B2670342.png)

![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)


![(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)

![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)



![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
